molecular formula C20H26N2O3 B4559331 2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B4559331
M. Wt: 342.4 g/mol
InChI Key: UPNJECBTYPUNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is a synthetic organic compound that belongs to the class of phenols and piperazines. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 1-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Acetonitrile or ethanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Typically around 60-80°C

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. The binding of 2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol to these receptors can modulate their activity, leading to therapeutic effects in conditions such as hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used for treating benign prostatic hyperplasia.

    Urapidil: Used for managing hypertension.

Uniqueness

2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

2-ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-25-20-14-16(8-9-18(20)23)15-21-10-12-22(13-11-21)17-6-4-5-7-19(17)24-2/h4-9,14,23H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNJECBTYPUNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.